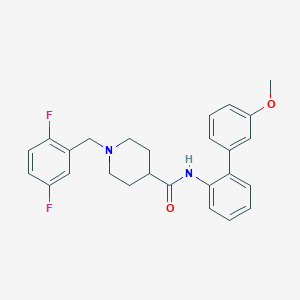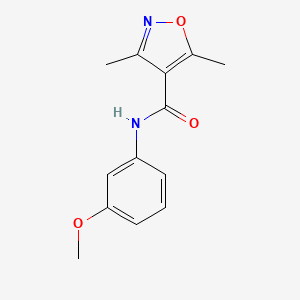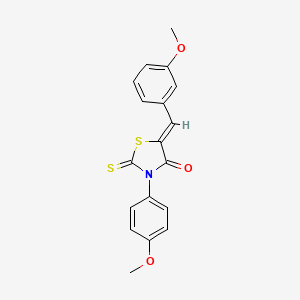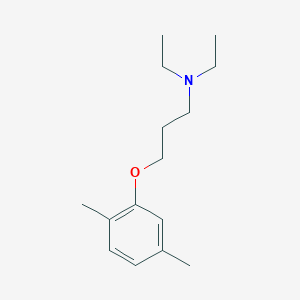
3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide: is a chemical compound belonging to the benzamide class It is characterized by the presence of two chlorine atoms at the 3 and 5 positions, an iodine atom at the 2 position of the phenyl ring, and a methoxy group at the 2 position of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dichlorobenzoyl chloride+2-iodoaniline→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). These reactions can be facilitated by using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction Reactions: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Sonogashira coupling, enabling the formation of carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.
Major Products:
Substitution Products: Derivatives with different halogen atoms or functional groups.
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohols, amines.
Coupling Products: Biaryl compounds, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study the interactions of halogenated benzamides with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its halogenated structure provides unique properties that can be exploited in various applications.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the binding affinity and selectivity of the compound towards its target. The methoxy group can also influence the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
- 3,5-dichloro-N-(2-chlorophenyl)-2-methoxybenzamide
- 3,5-dichloro-N-(4-chlorophenyl)-2-methoxybenzamide
- 3,5-dichloro-N-(2,4-dichlorophenyl)-2-methoxybenzamide
Comparison: Compared to its analogs, 3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom allows for specific coupling reactions and can enhance the compound’s interaction with biological targets. Additionally, the methoxy group provides further opportunities for chemical modifications, making this compound a versatile scaffold for various applications.
Propriétés
IUPAC Name |
3,5-dichloro-N-(2-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c1-20-13-9(6-8(15)7-10(13)16)14(19)18-12-5-3-2-4-11(12)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTPKKIESBIODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5094976.png)
![N-[(4-chlorophenyl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B5094994.png)



![2-((Z)-1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B5095006.png)
![2-methoxy-N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5095012.png)
![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5095016.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5095023.png)
![2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5095031.png)

![2,5-dimethoxy-N'-{3-methoxy-2-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5095048.png)

![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5095063.png)
